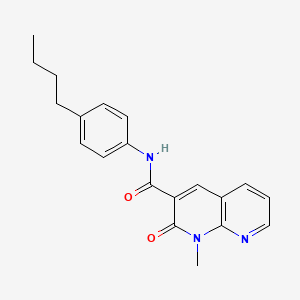
N-(4-butylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-butylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can significantly influence its potential applications and behaviors .
科学的研究の応用
Organic Electronics and Photodetectors
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) is a polymer that can form high-quality thin films with excellent hole transport properties. Its hole mobility, extracted from space charge limited current (SCLC) measurements, falls in the range of (1 ÷ 2) × 10^(-3) cm^2 V^(-1) s^(-1) . In organic field-effect transistors, poly-TPD exhibits a hole mobility of 1 × 10^(-4) cm^2 V^(-1) s^(-1) . Due to its reasonably extended hole mobility, poly-TPD is suitable as a hole transport layer (HTL) in thin-film devices. Its highest occupied molecular orbital (HOMO) energy level aligns well with other hole transport materials and organic photoconductors . Researchers have explored poly-TPD-based composites with electron acceptor molecules like copper(II) pyropheophorbide (Cu-PP) and PCBM (phenyl-C61-butyric acid methyl ester). These composites exhibit balanced electron and hole mobilities, enhanced photoconductivity, and potential for use in photodetectors .
Perovskite Solar Cells (PSCs)
Poly-TPD has been investigated as an interfacial passivation layer in perovskite solar cells (PSCs). It contributes to improving efficiency and operational stability in regular architecture PSCs . The compound’s unique properties may enhance charge transport and reduce recombination losses at the perovskite/HTL interface.
Light-Emitting Diodes (LEDs)
Poly-TPD derivatives, including N-(4-butylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide, have shown promise in perovskite light-emitting diodes (LEDs) . Their performance as hole transport materials can impact the overall efficiency and stability of these devices.
特性
IUPAC Name |
N-(4-butylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-6-14-8-10-16(11-9-14)22-19(24)17-13-15-7-5-12-21-18(15)23(2)20(17)25/h5,7-13H,3-4,6H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPAYTMJRRPEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)
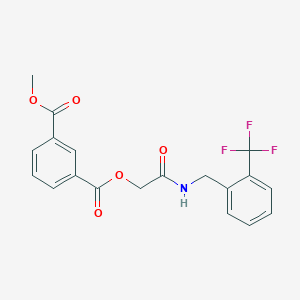
![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)
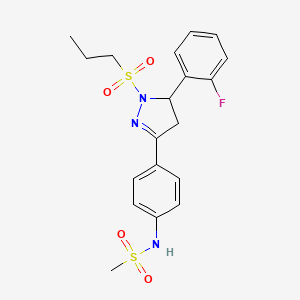
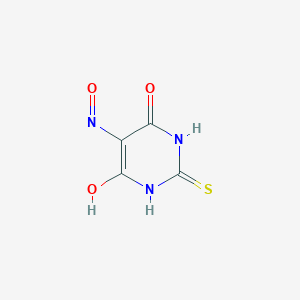
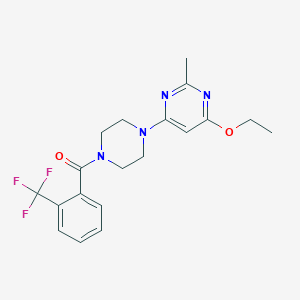

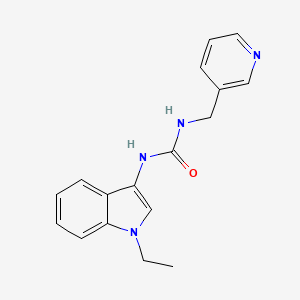
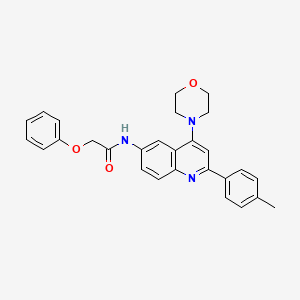
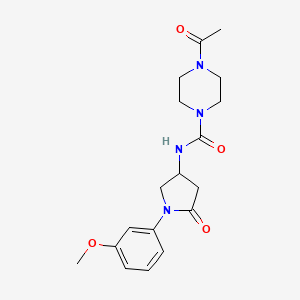
![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)
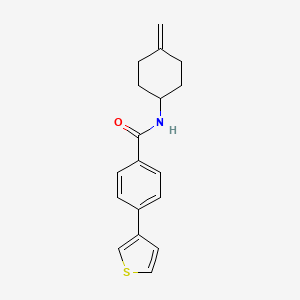
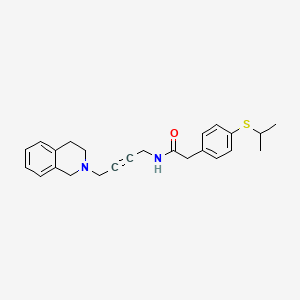
![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)